TKIM

CAS No.:

Cat. No.: VC7544892

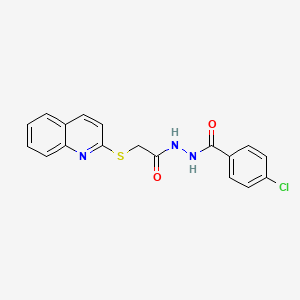

Molecular Formula: C18H14ClN3O2S

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClN3O2S |

|---|---|

| Molecular Weight | 371.8 g/mol |

| IUPAC Name | 4-chloro-N'-(2-quinolin-2-ylsulfanylacetyl)benzohydrazide |

| Standard InChI | InChI=1S/C18H14ClN3O2S/c19-14-8-5-13(6-9-14)18(24)22-21-16(23)11-25-17-10-7-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,21,23)(H,22,24) |

| Standard InChI Key | BWTKIGGLLXUFSV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical and Physical Properties of TKIM

Structural Characteristics

TKIM is a synthetic organic compound characterized by a urea backbone linked to substituted aromatic and heterocyclic groups. The presence of a chlorinated phenyl ring and a methyl-oxazole moiety contributes to its specificity for the TREK-1 channel’s intermediate state . The compound’s three-dimensional structure enables interactions with hydrophobic residues and hydrogen-bonding motifs within the channel’s allosteric pocket .

Table 1: Key Chemical Properties of TKIM

| Property | Value |

|---|---|

| Molecular Weight | 371.84 g/mol |

| Formula | |

| CAS Registry Number | 326921-25-9 |

| Solubility (DMSO) | 30 mg/mL (80.68 mM) |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Synthesis and Stability

TKIM is synthesized via multi-step organic reactions, including Ullmann coupling and urea formation. The compound remains stable for three years in powder form at -20°C and one year in DMSO solution at -80°C . Its degradation profile under physiological conditions remains under investigation, though preliminary data suggest moderate stability in aqueous buffers at neutral pH .

Discovery and Development of TKIM

Rational Design Based on Molecular Dynamics

The discovery of TKIM originated from advanced molecular dynamics (MD) simulations of TREK-1’s gating mechanism. Researchers identified an intermediate (IM) state during the transition from the inactive (“down”) to active-like (“up”) conformation . This IM state harbored a transient pocket absent in stable channel states, presenting a novel druggable site. Virtual screening of compound libraries targeting this pocket led to the identification of TKIM as a lead candidate .

Validation of Binding Mechanism

Electrophysiological assays confirmed TKIM’s inhibition of TREK-1 with an IC50 in the micromolar range, though exact values remain undisclosed . Unlike traditional inhibitors such as norfluoxetine, which stabilize the inactive state, TKIM preferentially binds to the IM state, as demonstrated by cryo-electron microscopy and mutational analyses . This binding disrupts the gating transition, locking the channel in a non-conductive state .

Mechanism of Action and Target Engagement

Allosteric Modulation of TREK-1

TKIM’s binding site is located at the interface of the channel’s transmembrane helices 2 and 4 (TM2 and TM4), a region that undergoes conformational rearrangement during gating . Interaction with residues such as Leu274 and Phe316 stabilizes the IM state, preventing the structural changes required for potassium ion conduction .

Figure 1: Proposed Binding Mode of TKIM in TREK-1’s IM State

(Note: A schematic would illustrate TKIM occupying the allosteric pocket, with hydrogen bonds to backbone carbonyls and hydrophobic contacts with aliphatic side chains.)

Selectivity Profile

TKIM exhibits >50-fold selectivity for TREK-1 over related K2P channels (TREK-2, TRAAK) and voltage-gated potassium channels (Kv1.1–Kv1.5) . This selectivity arises from sequence divergence in the IM state pocket, particularly the substitution of Thr304 in TREK-1 with a bulkier residue in other channels .

Pharmacological and Preclinical Data

In Vitro Efficacy

In HEK293 cells expressing human TREK-1, TKIM reduced potassium currents by 70–80% at 30 μM, with a Hill coefficient of 1.2, suggesting cooperative binding . The compound’s efficacy was attenuated in mutagenized channels lacking the IM state pocket, confirming target specificity .

Therapeutic Implications and Future Directions

Challenges and Limitations

The transient nature of the IM state poses challenges for drug design, as traditional binding assays may fail to capture TKIM’s mechanism . Additionally, the lack of in vivo efficacy data necessitates further preclinical testing to assess toxicity and therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume